molecular formula C5H9NO2S B6227097 3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione CAS No. 748724-40-5

3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione

Cat. No.: B6227097
CAS No.: 748724-40-5
M. Wt: 147.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    S-pregabalin: A structural analog with similar functional groups.

    3-(aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Another compound with an aminomethyl group and a heterocyclic ring.

Uniqueness

3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

748724-40-5

Molecular Formula

C5H9NO2S

Molecular Weight

147.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.